Bienvenue dans la boutique en ligne BenchChem!

methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate

Medicinal Chemistry Synthetic Methodology Process Chemistry

Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate (CAS 2092719-12-3, C₁₀H₉BrN₂O₂, MW 269.09 g/mol) is a heterocyclic building block that combines the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold with a 5-bromo substituent and an N1-linked methyl acetate side chain in a single intermediate. The 7-azaindole core serves as a privileged hinge-binding motif in ATP-competitive kinase inhibitor design, while the 5-bromo group provides a versatile handle for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amine diversity.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 2092719-12-3
Cat. No. B6601906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
CAS2092719-12-3
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC2=CC(=CN=C21)Br
InChIInChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3
InChIKeyZHQOWGBLXKVKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate (CAS 2092719-12-3): A Dual-Functional 7-Azaindole Building Block for Streamlined Kinase Inhibitor Synthesis


Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate (CAS 2092719-12-3, C₁₀H₉BrN₂O₂, MW 269.09 g/mol) is a heterocyclic building block that combines the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold with a 5-bromo substituent and an N1-linked methyl acetate side chain in a single intermediate . The 7-azaindole core serves as a privileged hinge-binding motif in ATP-competitive kinase inhibitor design, while the 5-bromo group provides a versatile handle for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amine diversity . The N1-acetate ester enables direct access to carboxylic acid or amide derivatives without additional N-protection/deprotection steps, a significant practical advantage over the parent 5-bromo-7-azaindole (CAS 183208-35-7), which requires separate N-alkylation [1].

Why 5-Bromo-7-azaindole or Non-Brominated Analogs Cannot Replace Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate in Multi-Step Kinase Inhibitor Syntheses


The target compound simultaneously installs the bromine atom at C5 for diversification and the N1-acetate ester for downstream functionalization. In contrast, the widely used 5-bromo-7-azaindole (CAS 183208-35-7) lacks the N1-acetate tether, requiring a separate N-alkylation step with methyl bromoacetate under basic conditions (e.g., NaH/THF or K₂CO₃/DMF) that can compete with other base-sensitive functional groups introduced during fragment elaboration . The non-brominated analog methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8) eliminates the C5 cross-coupling handle entirely, blocking access to the 5-aryl/heteroaryl substitution pattern essential for FGFR (e.g., compound 4h series) and CHK1 (e.g., GDC-0575 family) inhibitor pharmacophores [1]. The tert-butyl ester variant (CAS not widely indexed) requires acidic deprotection (TFA or HCl/dioxane) incompatible with acid-sensitive protecting groups or substrates, whereas the methyl ester can be cleaved under mild basic conditions (LiOH/THF/H₂O) that preserve Boc, Fmoc, or silyl protecting groups [2]. These substitution constraints make the target compound a strategically distinct, time-saving intermediate for medicinal chemistry campaigns.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate


Synthetic Step Economy: Elimination of N1-Alkylation Step vs. 5-Bromo-7-azaindole

Using the target compound as starting material eliminates the dedicated N1-alkylation step required when starting from 5-bromo-7-azaindole. The N-alkylation of 5-bromo-7-azaindole with methyl bromoacetate typically employs NaH (1.05–1.2 eq.) in THF or DMF at 0 °C to room temperature over 2–6 h, with reported yields ranging from 65% to 85% depending on scale and purity of the azaindole precursor . The target compound delivers this functionality pre-installed, reducing the linear step count by one and avoiding NaH handling, aqueous workup of excess alkylating agent, and chromatographic purification of the N-alkylated intermediate .

Medicinal Chemistry Synthetic Methodology Process Chemistry

Ester Hydrolysis Orthogonality: Methyl Ester vs. tert-Butyl Ester Protection Strategy

The methyl ester of the target compound can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O, 0 °C to rt, 1–4 h) that leave acid-labile protecting groups such as Boc (tert-butyloxycarbonyl), tert-butyl esters, trityl, or silyl ethers intact [1]. The tert-butyl ester analog tert-butyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate requires strongly acidic conditions for deprotection (TFA/CH₂Cl₂ or HCl/dioxane, 0 °C to rt), which simultaneously remove Boc groups, cleave silyl ethers, and can promote unwanted side reactions on electron-rich heterocycles [2]. This orthogonality is critical when the N1-acetate must be unveiled in the presence of acid-sensitive functionality elsewhere in the molecule, a common scenario during late-stage diversification of kinase inhibitor cores [3].

Protecting Group Strategy Orthogonal Deprotection Fragment Elaboration

C5-Bromo Reactivity in Suzuki–Miyaura Cross-Coupling: Enabled by N1-Acetate Pre-Installation

The 5-bromo substituent on the 7-azaindole core is a validated site for Pd-catalyzed Suzuki–Miyaura coupling to install aryl or heteroaryl groups critical for kinase inhibitor potency. In the FGFR inhibitor series reported by Su et al. (2021), 1H-pyrrolo[2,3-b]pyridine derivatives with 5-aryl substitution (achieved via Suzuki coupling of 5-bromo intermediates) exhibited FGFR1–3 IC₅₀ values of 7, 9, and 25 nM for the lead compound 4h [1]. The target compound provides the 5-bromo group already installed on the N1-acetate scaffold, enabling direct entry into diversification without risk of competitive oxidative addition at alternative sites . The analogous non-brominated compound methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8) completely lacks this diversification handle, limiting its utility to N1-functionalization only .

Cross-Coupling C–C Bond Formation Kinase Inhibitor Diversification

Molecular Properties Differentiation: Calculated vs. Measured Physicochemical Parameters Relative to Carboxylic Acid Analog

The methyl ester imparts distinct physicochemical properties compared to the corresponding carboxylic acid analog 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid (CAS 1894676-74-4). Calculated clogP values for 5-bromo-N1-substituted 7-azaindole scaffolds range from 1.2 to 1.5 (ChemExper, mcule databases), placing the methyl ester in a favorable lipophilicity range for fragment-based drug discovery (Rule of Three: clogP ≤ 3) . The carboxylic acid analog is ionized at physiological pH (predicted pKa ~4–5), increasing aqueous solubility but reducing passive membrane permeability . This makes the methyl ester a preferred intermediate for medicinal chemistry campaigns where cell permeability is prioritized, as the ester can be retained as a prodrug moiety or hydrolyzed on-demand to the acid for target engagement studies [1].

Physicochemical Properties Drug-Likeness Fragment-Based Drug Discovery

Purity and Quality Control Standards: Commercial Availability at Research-Grade Specifications

Commercially sourced methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is available at ≥95% purity (HPLC) from multiple suppliers, with certificate of analysis including NMR (¹H and ¹³C) and LCMS characterization . This purity level is consistent with the non-brominated analog methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8), which is also typically supplied at 95%+ purity . However, the target compound's additional bromine atom and pre-installed acetate ester distinguish it functionally from both the non-brominated analog and the parent 5-bromo-7-azaindole (CAS 183208-35-7), which is typically supplied at 97–98% purity but lacks the N1-acetate tether . For procurement decisions, the ≥95% purity specification of the target compound, combined with its dual functional handles, provides a favorable quality-to-utility ratio for multi-step synthesis programs.

Quality Control Procurement Specification Compound Management

Optimal Application Scenarios for Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Targeting FGFR, CHK1, or SGK1

The target compound is ideally suited as a starting material for parallel synthesis of 5-arylated 7-azaindole kinase inhibitor libraries. As demonstrated by Su et al. (2021), 5-aryl-1H-pyrrolo[2,3-b]pyridine derivatives achieve potent FGFR1–3 inhibition (IC₅₀ 7–25 nM for lead compound 4h) [1]. The pre-installed N1-acetate and C5-Br groups enable a two-step diversification sequence: (i) Suzuki–Miyaura coupling at C5 to introduce aryl/heteroaryl diversity, followed by (ii) ester hydrolysis and amide coupling at N1 to generate carboxamide or peptidomimetic derivatives. This workflow eliminates the N-alkylation step required when using 5-bromo-7-azaindole, as quantified in Section 3, Evidence Item 1 . The GDC-0575 CHK1 inhibitor program similarly relies on 5-bromo-7-azaindole intermediates, where the N1-substitution pattern is critical for potency (CHK1 IC₅₀ = 1.2 nM for GDC-0575) [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Balanced Lipophilicity

With a calculated clogP of approximately 1.2–1.5 and molecular weight of 269.09 g/mol, the compound satisfies Rule of Three criteria (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) for fragment-based screening [1]. The methyl ester provides a neutral species at physiological pH, enhancing passive membrane permeability compared to the ionized carboxylic acid analog (Section 3, Evidence Item 4). In fragment growing strategies, the C5-bromo serves as a synthetic vector for fragment elaboration via Suzuki coupling, while the N1-acetate can be hydrolyzed post-screening to the carboxylic acid for improved solubility in biochemical assays .

Multi-Kilogram Process Chemistry Campaigns Requiring Convergent Synthesis

For process-scale synthesis of 7-azaindole-based kinase inhibitors, the target compound reduces linear step count by one compared to routes starting from 5-bromo-7-azaindole, translating to higher cumulative yield and reduced solvent/reagent consumption (Section 3, Evidence Item 1). The methyl ester's compatibility with mild basic hydrolysis (LiOH/THF/H₂O) allows orthogonal deprotection strategies when acid-labile protecting groups are present on elaborated intermediates (Section 3, Evidence Item 2) [1]. This orthogonality is particularly valuable in convergent synthetic routes where the N1-acetate is unveiled late-stage in the presence of Boc-protected amines or silyl-protected alcohols .

Prodrug Design Incorporating the Methyl Ester as a Latent Carboxylic Acid

The methyl ester can serve as a prodrug moiety for 7-azaindole-based carboxylic acid kinase inhibitors, as ester prodrugs often exhibit improved oral bioavailability and cellular permeability compared to their parent acids [1]. The compound can be directly screened in cell-based assays to assess whether the ester is hydrolyzed intracellularly by esterases to release the active carboxylic acid. If sufficient intracellular conversion is observed, the compound can advance directly without separate synthesis of the acid analog, accelerating structure–activity relationship (SAR) cycles . This strategy has been successfully employed in multiple kinase inhibitor programs where carboxylic acid-containing pharmacophores suffered from poor membrane permeability [2].

Quote Request

Request a Quote for methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.